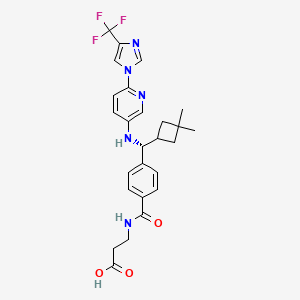
PF-06372222
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
PF-06372222は、グルカゴン受容体の小型分子負のアロステリックモジュレーターです。 グルカゴン様ペプチド-1受容体のアンタゴニストとしても作用し、グルカゴンの分泌とグルコース依存性インスリン分泌を阻害します .
準備方法
PF-06372222の合成は、ヘリックスVIとVIIの間の極性クレフトとの水素結合形成、およびそのトリフルオロメチル-ピラゾール基のヘリックスVの疎水性表面への結合を含むいくつかのステップを伴います . This compoundの工業生産方法は広く文書化されていませんが、一般的に小型分子医薬品に使用される大規模合成技術が含まれています。
化学反応の分析
PF-06372222は、水素結合相互作用や疎水性表面への結合など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、極性溶媒と疎水性剤が含まれます。 これらの反応から生成される主な生成物は、通常、標的受容体との安定な複合体です。
科学研究アプリケーション
This compoundは、化学、生物学、医学の分野で、特にいくつかの科学研究アプリケーションを持っています。 グルコース恒常性とインスリン分泌において重要なグルカゴンおよびグルカゴン様ペプチド-1受容体のモジュレーションを研究するために使用されます . この化合物は、2型糖尿病の治療のための新しい治療薬の開発にも使用されています .
科学的研究の応用
PF-06372222 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the modulation of glucagon and glucagon-like peptide-1 receptors, which are important in glucose homeostasis and insulin secretion . This compound is also used in the development of new therapeutic agents for the treatment of type 2 diabetes .
作用機序
PF-06372222は、グルカゴン受容体とグルカゴン様ペプチド-1受容体に結合し、それらの活性を阻害することによって効果を発揮します . この結合は、一般的にクラスA Gタンパク質共役受容体の活性化機構に関連付けられている、ヘリックスVIの細胞内先端の動きを制限します . 含まれる分子標的は、グルカゴン受容体とグルカゴン様ペプチド-1受容体です。
類似化合物との比較
生物活性
PF-06372222 is a non-peptide allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which plays a critical role in glucose metabolism and insulin secretion. This compound has garnered attention due to its potential therapeutic applications in treating type 2 diabetes and obesity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and relevant case studies.
This compound functions as a negative allosteric modulator (NAM) of GLP-1R. Allosteric modulators bind to sites distinct from the orthosteric site (where endogenous ligands bind), thereby influencing receptor activity. Specifically, this compound inhibits the Gs protein signaling pathway by restricting the outward movement of transmembrane domain 6 (TM6), which is essential for receptor activation and downstream signaling cascades .
Binding Characteristics
The binding characteristics of this compound have been elucidated through various studies:
- Binding Site : this compound binds to an extrahelical pocket formed by TM5 and TM7 near the intracellular region of GLP-1R .
- Molecular Dynamics : Computational studies have shown that this compound stabilizes the inactive conformation of GLP-1R, preventing the transition necessary for G-protein coupling .
In Vitro Studies
- ERK1/2 Phosphorylation Assay :
- Intracellular Calcium Mobilization :
Case Studies
A notable case study involved the administration of this compound in diabetic models:
- Diabetic Mouse Model : In a study involving db/db mice, treatment with this compound resulted in improved glycemic control compared to untreated controls. The modulation of GLP-1R activity led to decreased blood glucose levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for diabetes management .
Data Tables
The following table summarizes key findings from various studies on this compound:
特性
分子式 |
C26H28F3N5O3 |
|---|---|
分子量 |
515.5 g/mol |
IUPAC名 |
3-[[4-[(R)-(3,3-dimethylcyclobutyl)-[[6-[4-(trifluoromethyl)imidazol-1-yl]pyridin-3-yl]amino]methyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H28F3N5O3/c1-25(2)11-18(12-25)23(16-3-5-17(6-4-16)24(37)30-10-9-22(35)36)33-19-7-8-21(31-13-19)34-14-20(32-15-34)26(27,28)29/h3-8,13-15,18,23,33H,9-12H2,1-2H3,(H,30,37)(H,35,36)/t23-/m0/s1 |
InChIキー |
MYZIDYJMNWEJMC-QHCPKHFHSA-N |
SMILES |
CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
異性体SMILES |
CC1(CC(C1)[C@H](C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
正規SMILES |
CC1(CC(C1)C(C2=CC=C(C=C2)C(=O)NCCC(=O)O)NC3=CN=C(C=C3)N4C=C(N=C4)C(F)(F)F)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PF-0637222; PF0637222; PF 0637222 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















